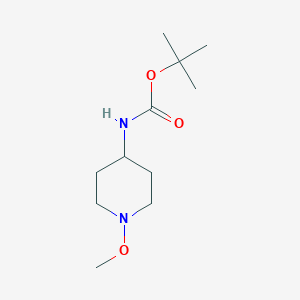
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical and biological characteristics to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Formation of Piperazine Ring: The piperazine ring is usually synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling of Azetidine and Piperazine Rings: The azetidine and piperazine rings are coupled using a carboxylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler compound containing only the azetidine ring.
Piperazine: A compound containing only the piperazine ring.
4-(Azetidin-3-yl)morpholine: A compound with a similar azetidine ring but different substituents.
Uniqueness
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide is unique due to the combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H22N4O |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)-N-propan-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-5-3-14(4-6-15)10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
DICIFKVJNNEHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)N1CCN(CC1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)




